
(4-(Trifluoromethyl)benzyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(trifluoromethyl)phenyl]methyl boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(trifluoromethyl)phenyl]methyl boronic acid} typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the boronic acid product.
Industrial Production Methods: While specific industrial production methods for {[4-(trifluoromethyl)phenyl]methyl boronic acid} are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: {[4-(trifluoromethyl)phenyl]methyl boronic acid} can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, {[4-(trifluoromethyl)phenyl]methyl boronic acid} is used as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: The compound is explored for its potential in drug discovery and development
Industry: In materials science, {[4-(trifluoromethyl)phenyl]methyl boronic acid} is used in the development of advanced materials, including polymers and electronic materials, due to its ability to introduce fluorinated groups that can modify the properties of the final product.
Mécanisme D'action
The mechanism by which {[4-(trifluoromethyl)phenyl]methyl boronic acid} exerts its effects is primarily through its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions.
Comparaison Avec Des Composés Similaires
- 4-(trifluoromethyl)phenylboronic acid
- 4-(trifluoromethyl)phenylmethanol
- 4-(trifluoromethyl)phenylamine
Uniqueness: What sets {[4-(trifluoromethyl)phenyl]methyl boronic acid} apart from similar compounds is the presence of both the trifluoromethyl group and the boronic acid functional group. This combination provides unique reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8BF3O2 |
|---|---|
Poids moléculaire |
203.96 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)phenyl]methylboronic acid |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-6(2-4-7)5-9(13)14/h1-4,13-14H,5H2 |
Clé InChI |
INVVIEZKXOTMIE-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CC=C(C=C1)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


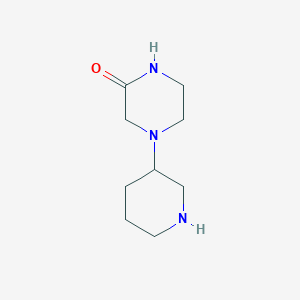
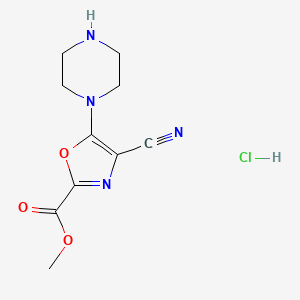

![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
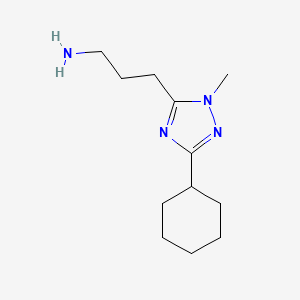
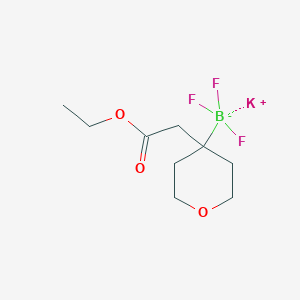
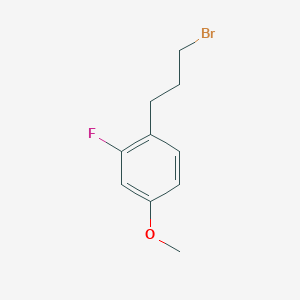
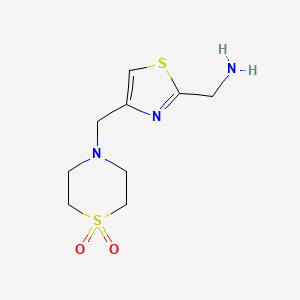
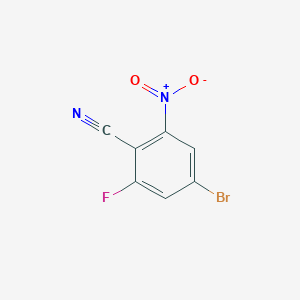
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)



![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
